BenchChemオンラインストアへようこそ!

AZ82

KIFC1 HSET Biochemical IC50

AZ82 is the first and most rigorously validated small-molecule KIFC1/HSET inhibitor. Unlike alternatives (CW069, SR31527), AZ82 uniquely requires the KIFC1-microtubule binary complex for binding and operates via ATP-competitive, MT-noncompetitive kinetics—critical for accurate mechanistic interpretation. With well-characterized selectivity across 9 kinesin motors (<15% inhibition at 5 µM) and published cellular activity at 0.4–1.2 µM in BT-549 and prostate cancer models, AZ82 is the definitive tool for centrosome clustering research. Do not compromise experimental reproducibility with less-characterized compounds—choose AZ82.

Molecular Formula C28H31F3N4O3S
Molecular Weight 560.6 g/mol
Cat. No. B593823
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAZ82
Synonyms(αR)-α-[[(5-methyl-4-propyl-2-thienyl)carbonyl]amino]-N-(3R)-3-pyrrolidinyl-6-[3-(trifluoromethoxy)phenyl]-3-pyridinepropanamide
Molecular FormulaC28H31F3N4O3S
Molecular Weight560.6 g/mol
Structural Identifiers
SMILESCCCC1=C(SC(=C1)C(=O)NC(CC2=CN=C(C=C2)C3=CC(=CC=C3)OC(F)(F)F)C(=O)NC4CCNC4)C
InChIInChI=1S/C28H31F3N4O3S/c1-3-5-19-14-25(39-17(19)2)27(37)35-24(26(36)34-21-10-11-32-16-21)12-18-8-9-23(33-15-18)20-6-4-7-22(13-20)38-28(29,30)31/h4,6-9,13-15,21,24,32H,3,5,10-12,16H2,1-2H3,(H,34,36)(H,35,37)/t21-,24-/m1/s1
InChIKeyPMTLKNOARSHUJB-ZJSXRUAMSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





AZ82 KIFC1 Inhibitor Procurement: Core Molecular Characteristics and Discovery Profile


AZ82 (CAS 1449578-65-7) is a first-in-class small molecule inhibitor of the mitotic kinesin-14 family motor protein KIFC1 (also known as HSET) [1]. Discovered and reported by AstraZeneca researchers in 2013, it was identified as the first pharmacological tool compound capable of specifically engaging KIFC1 to modulate centrosome clustering in cancer cells [2]. AZ82 binds specifically to the KIFC1/microtubule binary complex and inhibits microtubule-stimulated KIFC1 ATPase activity in an ATP-competitive and microtubule-noncompetitive manner [3].

Why KIFC1 Inhibitor AZ82 Cannot Be Generically Substituted: Structural Binding Site Uniqueness


Simple IC50-based substitution between KIFC1 inhibitors AZ82, CW069, and SR31527 is scientifically unsound because each compound occupies a distinct allosteric binding site on the KIFC1 motor domain [1]. AZ82 is unique in its requirement for the KIFC1-microtubule (MT) binary complex for binding; it does not bind to KIFC1 or microtubules alone [2]. X-ray crystallography studies reveal AZ82 docks into a distinct α4/α6 cleft of KIFC1 (PDB 5WDH) with a predicted binding free energy of ΔG = -8.1 kcal/mol [3]. In contrast, CW069 and SR31527 bind to different allosteric sites and do not require the MT complex for engagement [4]. This fundamental mechanistic divergence—AZ82 being ATP-competitive and MT-noncompetitive versus the purely allosteric, MT-independent mechanisms of its comparators—means that results obtained with one inhibitor cannot be extrapolated to another, and substitution risks confounding experimental interpretation [5].

AZ82 Quantitative Differentiation Evidence: Head-to-Head Comparisons with KIFC1 Inhibitor Comparators


AZ82 vs. CW069: 242-Fold Superior Biochemical Potency in Microtubule-Stimulated Assay

In a direct biochemical comparison using a microtubule-stimulated ATPase assay, AZ82 demonstrates an IC50 of 310 nM (0.31 μM) against HSET/KIFC1, representing a 242-fold improvement in potency over the allosteric inhibitor CW069, which exhibits an IC50 of 75,000 nM (75 μM) in the same assay format [1]. This potency differential is corroborated by a separate comparative analysis table collating published selective HSET inhibitors, confirming the biochemical IC50 values of 310 nM for AZ82 and 75,000 nM for CW069 [2].

KIFC1 HSET Biochemical IC50

AZ82 vs. SR31527: 21-Fold Superior Biochemical Potency with ATP-Competitive Mechanism

AZ82 exhibits an IC50 of 300 nM (0.3 μM) against microtubule-stimulated KIFC1 ATPase activity, which is 21-fold more potent than the allosteric inhibitor SR31527, which displays an IC50 of 6,600 nM (6.6 μM) in a comparable microtubule-stimulated ATPase assay [1]. The mechanistic basis differs fundamentally: AZ82 acts as an ATP-competitive inhibitor requiring the KIFC1-microtubule complex for binding, whereas SR31527 binds to a novel allosteric site independently of microtubule engagement [2].

KIFC1 ATPase IC50

Kinesin Family Selectivity Profile: Minimal Off-Target Activity Across 9 Motor Proteins

AZ82 demonstrates a high degree of selectivity for KIFC1 over a panel of nine other kinesin motor proteins at a concentration of 5 μM, a concentration at which KIFC1 activity is reduced by 95% [1]. Specifically, at 5 μM, AZ82 exhibits less than 15% inhibition (or no inhibition) of human CENP-E, chromokinesin/KIF4A, and other kinesin family members . In contrast, systematic selectivity profiling data for CW069 and SR31527 across comparable kinesin panels is limited or absent in published literature [2].

Selectivity Kinesin panel Off-target

ATP-ADP Cycle Interference: Dual-Step Inhibition with Defined Potency Values

AZ82 is mechanistically characterized to inhibit two distinct steps in the KIFC1 ATPase cycle: it blocks mant-ATP binding with an IC50 of 0.90 ± 0.09 μM and inhibits mant-ADP release with an IC50 of 1.26 ± 0.51 μM [1]. This dual-step interference is a direct consequence of AZ82's binding to the KIFC1-microtubule complex and its ATP-competitive mechanism [2]. Comparable detailed kinetic dissection of ATPase cycle inhibition is not available for CW069 or SR31527 in published primary literature.

ATPase cycle mant-ATP mant-ADP

Cellular Functional Selectivity: Multipolar Spindle Induction Exclusively in Centrosome-Amplified Cancer Cells

AZ82 treatment induces multipolar spindle formation and centrosome declustering specifically in cancer cell lines harboring amplified centrosomes, such as BT-549 breast cancer cells and prostate cancer cells, while exhibiting no such effect in normal diploid cells with typical centrosome numbers (HeLa, MCF-7) [1]. In BT-549 cells, AZ82 at 0.4 to 1.2 μM causes mitotic delay and multipolar spindle formation due to failure of chromosome clustering . This cellular functional selectivity aligns with the genetic dependency of cancer cells on KIFC1 for clustering supernumerary centrosomes to avoid lethal multipolar mitosis, a vulnerability not present in normal cells [2].

Centrosome amplification Multipolar mitosis Cell line selectivity

Recommended Procurement-Driven Application Scenarios for AZ82 in Academic and Pharmaceutical Research


Investigating Centrosome Amplification-Driven Cancer Cell Vulnerability

For studies examining the dependency of cancer cells with supernumerary centrosomes on KIFC1-mediated clustering for survival, AZ82 is the most extensively validated and potent tool compound. Its selective induction of multipolar mitosis at 0.4–1.2 μM in BT-549 and prostate cancer cells, but not in normal diploid cells, directly confirms the therapeutic hypothesis [1]. AZ82 should be prioritized over weaker or less-characterized alternatives (CW069, SR31527) to achieve robust, reproducible phenotypic readouts [2].

Elucidating KIFC1 ATPase Cycle Mechanism via Defined Kinetic Inhibition

Investigators requiring quantitative dissection of KIFC1's ATPase cycle should procure AZ82 for its uniquely characterized dual-step inhibition profile (mant-ATP binding IC50 = 0.90 μM; mant-ADP release IC50 = 1.26 μM) [3]. This level of kinetic characterization is unavailable for CW069 or SR31527, making AZ82 the only viable tool compound for precise structure-function studies of the KIFC1 motor domain.

KIFC1 Target Validation in Prostate Cancer and Other Solid Tumor Models

For in vitro target validation studies in prostate cancer, AZ82 is supported by published evidence demonstrating suppression of KIFC1 transcription/translation and induction of apoptosis via Bax and Cytochrome C upregulation [4]. AZ82 should be used at concentrations guided by its defined cellular activity (0.4–1.2 μM) to assess KIFC1 dependency in patient-derived models or isogenic cell line pairs .

Kinesin Motor Protein Selectivity Profiling and Off-Target Risk Assessment

When experimental design requires a KIFC1 inhibitor with well-characterized selectivity across the kinesin superfamily, AZ82 is the optimal choice. Its documented minimal inhibition (<15% at 5 μM) of nine other kinesin motors, including CENP-E and KIF4A, provides a benchmark for interpreting phenotype specificity . Less-characterized comparators risk confounding results due to uncharacterized off-target kinesin effects.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

47 linked technical documents
Explore Hub


Quote Request

Request a Quote for AZ82

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.